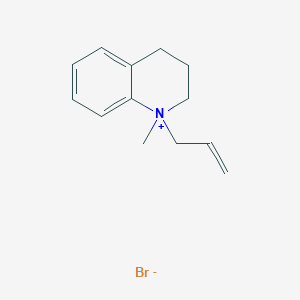
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of a quinoline ring system, which is a fused ring structure containing both benzene and pyridine rings. The compound also features a prop-2-en-1-yl group and a methyl group attached to the nitrogen atom, forming a positively charged quaternary ammonium ion. The bromide ion serves as the counterion to balance the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-Methyl-1,2,3,4-tetrahydroquinoline with an appropriate alkylating agent such as 1-bromo-2-methylpropene. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce quaternary ammonium groups into molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide involves its interaction with biological molecules through its quaternary ammonium group. This positively charged group can interact with negatively charged sites on proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The compound may also inhibit enzymes or disrupt cellular processes by binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Methylquinolinium bromide: Lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less biologically active.
1-Propyl-1,2,3,4-tetrahydroquinolin-1-ium bromide: Contains a propyl group instead of a prop-2-en-1-yl group, which may affect its reactivity and biological properties.
1-Methyl-1,2,3,4-tetrahydroquinolin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, which can influence its solubility and reactivity.
Uniqueness
1-Methyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinolin-1-ium bromide is unique due to the presence of both a quaternary ammonium group and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80574-02-3 |
|---|---|
Molecular Formula |
C13H18BrN |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
1-methyl-1-prop-2-enyl-3,4-dihydro-2H-quinolin-1-ium;bromide |
InChI |
InChI=1S/C13H18N.BrH/c1-3-10-14(2)11-6-8-12-7-4-5-9-13(12)14;/h3-5,7,9H,1,6,8,10-11H2,2H3;1H/q+1;/p-1 |
InChI Key |
NTVQWAOLIMGMMX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC2=CC=CC=C21)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


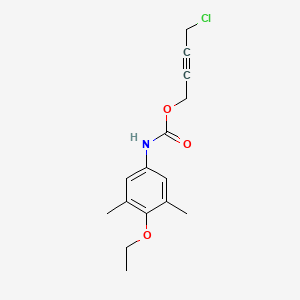
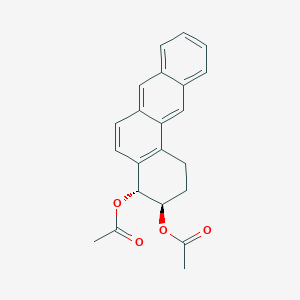
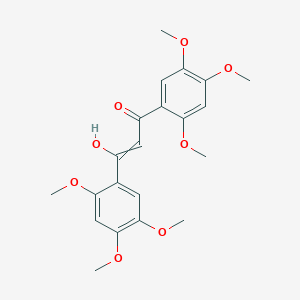
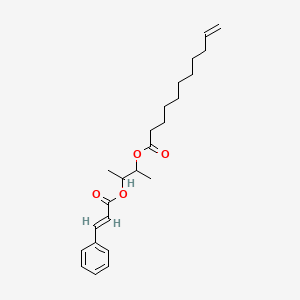

![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
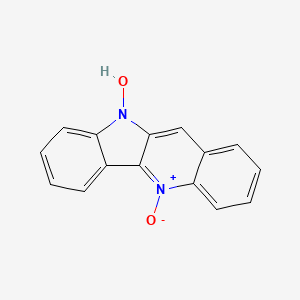


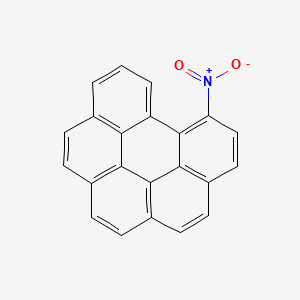
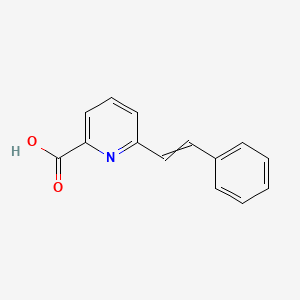
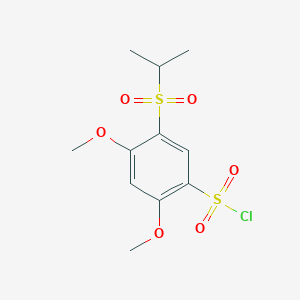
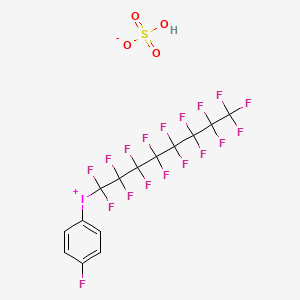
![Phosphonic acid, (benzo[b]thien-2-ylmethyl)-, diethyl ester](/img/structure/B14418961.png)
